molecular formula C15H8ClFN4O4 B2864505 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide CAS No. 921101-31-7

2-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide

Cat. No.: B2864505
CAS No.: 921101-31-7
M. Wt: 362.7
InChI Key: OAZZSCWRJKWEHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide” is a complex organic molecule that contains several functional groups, including a chloro group, a fluorophenyl group, an oxadiazol group, and a nitrobenzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms, is a notable feature .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the nitro group is often involved in redox reactions, while the oxadiazole ring might participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Heterocyclic Synthesis and Drug Discovery

The compound 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide, due to its structural components, could be instrumental in the synthesis of various heterocyclic scaffolds. Research indicates that related structures serve as multireactive building blocks facilitating heterocyclic oriented synthesis (HOS), leading to diverse nitrogenous cycles significant in drug discovery. For instance, derivatives of chloro-fluoro-nitrobenzoic acid have been used to prepare substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, and benzodiazepinediones, through immobilization and subsequent chemical transformations (Křupková et al., 2013). Such heterocycles are pivotal in medicinal chemistry for their broad therapeutic potential.

Antimicrobial Activity

Compounds structurally related to this compound have demonstrated promising antimicrobial properties. Studies on 1,3,4-oxadiazole derivatives reveal significant activity against various bacterial and fungal strains. For example, a series of 2,4-dichloro-5-fluorophenyl containing 1,3,4-oxadiazoles exhibited very good antimicrobial activity, with certain derivatives showing potent bactericidal and fungicidal properties (Karthikeyan et al., 2008). This suggests that modifications to the oxadiazole ring and the inclusion of fluoro and nitro groups can enhance the antimicrobial efficacy of these compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, many oxadiazole derivatives have shown various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Safety and Hazards

Like all chemicals, handling this compound would require appropriate safety measures. Depending on its specific properties, it might pose risks such as skin and eye irritation or respiratory issues .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

Properties

IUPAC Name

2-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClFN4O4/c16-12-6-5-10(21(23)24)7-11(12)13(22)18-15-20-19-14(25-15)8-1-3-9(17)4-2-8/h1-7H,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZZSCWRJKWEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClFN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.